N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazin-5(4H)-one derivative featuring a unique combination of substituents:
- 7-Furan-2-yl substituent: An oxygen-containing heterocycle, enhancing electron-rich properties compared to sulfur-based analogs.
- N-(2-ethyl-6-methylphenyl)acetamide: A bulky aromatic substituent likely influencing lipophilicity and binding specificity.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-3-17-10-7-9-16(2)20(17)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-4-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYATSJCQYHJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105241-74-4 |
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.6 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazin exhibit potent antimicrobial properties. In vitro evaluations have shown that the compound significantly inhibits the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
- Synergistic Effects :
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays :
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented:
- In Vivo Studies :
- Radical Scavenging Activity :
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
- Assessment of Toxicity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the evidence, highlighting key structural and physicochemical differences:
Structural and Functional Insights
Piperidine vs. Morpholine/Pyrrolidine :
- The six-membered piperidine ring in the target compound provides greater conformational flexibility and basicity compared to the five-membered pyrrolidine () or oxygen-containing morpholine (). This may enhance interactions with hydrophobic enzyme pockets .
Furan vs. The 4-fluorophenyl group () introduces electronegativity, which could stabilize receptor interactions via halogen bonding .
Aromatic Acetamide Modifications :
- The N-(2-ethyl-6-methylphenyl) group in the target compound and ’s analog increases steric bulk compared to N-propyl () or N-(2,6-dimethylphenyl) (). This may reduce off-target effects but could limit solubility .
Research Findings and Implications
- ’s Analog: The morpholino-thiophene derivative (CAS 1021020-31-4) has a higher molecular weight (495.6 g/mol) due to the sulfur atom in thiophene.
- ’s Fluorophenyl Derivative : The 4-fluorophenyl group (CAS 1171612-56-8) likely enhances metabolic stability, a common strategy in drug design to prolong half-life. Its lower molecular weight (415.5 g/mol) suggests better bioavailability .
- ’s Dimethylphenyl Analog: The 2,6-dimethylphenyl group (vs. The pyrrolidine ring’s smaller size may allow deeper penetration into active sites .
Q & A
Q. How can synthetic yields of this compound be optimized given its complex heterocyclic structure?
Methodological Answer: The synthesis of multi-heterocyclic compounds like this requires systematic optimization. Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry protocols for diazomethane derivatives, can identify critical variables (e.g., temperature, reagent ratios, reaction time) and their interactions. For example, flow reactors enhance mixing and heat transfer, reducing side reactions in multi-step syntheses . Additionally, statistical modeling (e.g., response surface methodology) can refine reaction conditions, improving yield reproducibility.
Q. What spectroscopic techniques are most effective for characterizing its structural integrity?
Methodological Answer: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the thiazolo[4,5-d]pyridazinone core and substituent orientations, as seen in related acetamide structures . Vibrational spectroscopy (FT-IR) can validate functional groups like the acetamide carbonyl (1650–1700 cm⁻¹) and furan C-O-C stretching (≈1250 cm⁻¹).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) are standard. For acetamide derivatives, fluorometric or colorimetric readouts (e.g., ADP-Glo™ kinase assays) quantify target engagement. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls, as demonstrated in studies of pyrimidine-based analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Perform metabolite profiling (LC-MS/MS) to identify degradation products .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.
- Design prodrug analogs with protective groups (e.g., tert-butyl esters) to enhance stability, as seen in pyridazinone derivatives .
Q. What computational strategies validate the compound’s binding mode to its putative target?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations (AMBER/GROMACS) can model ligand-receptor interactions. Validate predictions with experimental
- Overlay docking poses with SC-XRD structures of homologous targets .
- Perform alanine scanning mutagenesis to confirm critical binding residues.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How does the furan-2-yl moiety influence electronic properties of the thiazolo[4,5-d]pyridazinone core?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G*) reveal electron-withdrawing/donating effects. Compare HOMO-LUMO gaps and Mulliken charges of the parent scaffold versus furan-substituted analogs. Experimentally, cyclic voltammetry assesses redox behavior, while UV-Vis spectroscopy tracks π→π* transitions altered by heteroatom substitution .
Q. What crystallographic challenges arise in resolving its polymorphic forms?
Methodological Answer: Polymorphism in acetamide derivatives often complicates SC-XRD analysis. Strategies include:
- Screening crystallization solvents (e.g., DMF/water vs. ethanol/ethyl acetate) to isolate stable forms.
- Using synchrotron radiation for low-quality crystals.
- Pairing X-ray data with solid-state NMR to confirm hydrogen-bonding networks, as applied to pyrimidine analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across studies?
Methodological Answer: Solubility variability often stems from differences in solvent polarity, pH, or crystalline form. Standardize protocols:
- Use shake-flask methods with HPLC-UV quantification.
- Compare logP values (experimental vs. predicted) to identify outliers.
- Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD, as solubility varies with crystal packing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
